molecular formula C20H20N2O3S3 B2756669 3-(N-methyl4-methylbenzenesulfonamido)-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide CAS No. 1116082-72-4

3-(N-methyl4-methylbenzenesulfonamido)-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide

Cat. No.: B2756669
CAS No.: 1116082-72-4
M. Wt: 432.57
InChI Key: JXJUIDSKZPAUTM-UHFFFAOYSA-N
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Description

3-(N-methyl4-methylbenzenesulfonamido)-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide is a complex organic compound with a unique structure that includes a thiophene ring, a sulfonamide group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-methyl4-methylbenzenesulfonamido)-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Thiophene Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.

    Introduction of the Sulfonamide Group: This step involves the reaction of the thiophene derivative with N-methyl-4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with 3-(methylsulfanyl)aniline under appropriate conditions to form the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(N-methyl4-methylbenzenesulfonamido)-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nucleophiles such as amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(N-methyl4-methylbenzenesulfonamido)-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving sulfonamides and thiophenes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(N-methyl4-methylbenzenesulfonamido)-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the thiophene ring can interact with various biological receptors. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(N-methyl4-methylbenzenesulfonamido)-N-[2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide
  • 3-(N-methyl4-methylbenzenesulfonamido)-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide

Uniqueness

3-(N-methyl4-methylbenzenesulfonamido)-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide is unique due to the presence of the methylsulfanyl group, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[methyl-(4-methylphenyl)sulfonylamino]-N-(3-methylsulfanylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S3/c1-14-7-9-17(10-8-14)28(24,25)22(2)18-11-12-27-19(18)20(23)21-15-5-4-6-16(13-15)26-3/h4-13H,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJUIDSKZPAUTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NC3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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